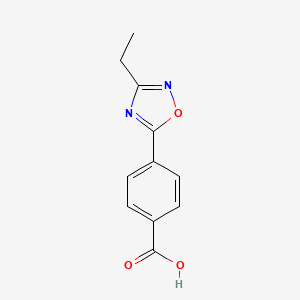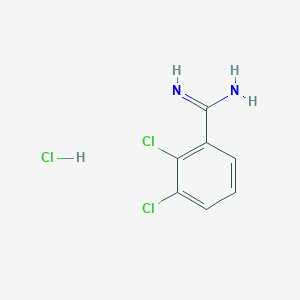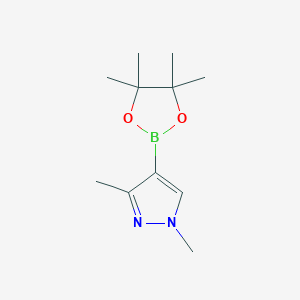
2-甲基-1-(哌啶-4-基)-2,3-二氢-1H-吲哚二盐酸盐
描述
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is a derivative of indole and has a piperidine ring attached to it. It is also known as MPDI dihydrochloride.
科学研究应用
合成和化学反应
- 与各种试剂的反应:2-甲基-1-(哌啶-4-基)-2,3-二氢-1H-吲哚二盐酸盐与吡啶、哌啶、N-烷基哌啶和二甲基甲酰胺反应,产生脱卤代和卤素取代产物。这些产物的比例取决于试剂结构 (Mazgarova, Absalyamova, & Gataullin, 2012)。
- 新化合物的合成:该化合物用于合成新的吲哚衍生物,如1-甲基-3-{4-[(4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1-基)苯甲基]}-2-苯基吲哚,对白血病细胞系表现出高细胞毒潜力 (Guillon, Savrimoutou, Rubio, & Desplat, 2018)。
生物学和药理学研究
- 细胞毒潜力:该化合物的衍生物对各种癌细胞系表现出显著的细胞毒潜力,强调其在癌症研究和潜在治疗应用中的相关性 (Guillon et al., 2018)。
- 胆碱酯酶和单胺氧化酶抑制:2-甲基-1-(哌啶-4-基)-2,3-二氢-1H-吲哚二盐酸盐的一些衍生物作为胆碱酯酶和单胺氧化酶的双重抑制剂,表明其在治疗神经退行性疾病方面具有潜力 (Bautista-Aguilera et al., 2014)。
腐蚀抑制
- 低碳钢腐蚀抑制:包括含有哌啶-4-基团的烷基化吲哚衍生物在酸性环境中显示出抑制低碳钢腐蚀的有效性,展示了该化合物在工业应用中的实用性 (Verma et al., 2016)。
治疗认知障碍的配体合成
- 选择性5-HT6R配体:该化合物的衍生物已开发为5-HT6受体的选择性配体,显示出在治疗认知障碍方面的潜力。这些衍生物显示出有希望的药代动力学特性和在动物模型中的体内活性 (Nirogi, Bandyala, Gangadasari, & Khagga, 2016)。
抗微生物活性
- 具有抗微生物性质的新吲哚衍生物:该化合物已被用于合成具有显著抗微生物活性的新吲哚衍生物,拓宽了其在药物化学和药理学中的应用范围 (Anekal & Biradar, 2012)。
作用机制
Target of Action
The primary target of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . Furthermore, it has two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking this receptor, the compound prevents the virus from entering the cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point suggest that it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into cells . This can slow down the progression of the infection and potentially improve the response to treatment .
生化分析
Biochemical Properties
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry of HIV-1 into cells . The interaction between 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride and CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity .
Cellular Effects
The effects of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect calcium mobilization in cells, which is a critical signaling event . Additionally, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby impacting viral replication and infection .
Molecular Mechanism
At the molecular level, 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a CCR5 antagonist by forming a salt-bridge interaction with the receptor, which prevents the binding of HIV-1 . This inhibition of CCR5 is not associated with mechanism-related side effects, making it a promising candidate for therapeutic development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of CCR5, which may have therapeutic benefits .
Dosage Effects in Animal Models
The effects of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits CCR5 without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects that need to be carefully monitored . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is involved in specific metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. Understanding these pathways is crucial for developing strategies to enhance its therapeutic potential .
Transport and Distribution
The transport and distribution of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites is essential for its efficacy and therapeutic application .
Subcellular Localization
The subcellular localization of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are important for understanding its mechanism of action and optimizing its therapeutic use .
属性
IUPAC Name |
2-methyl-1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-11-10-12-4-2-3-5-14(12)16(11)13-6-8-15-9-7-13;;/h2-5,11,13,15H,6-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKQSSMDHKLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



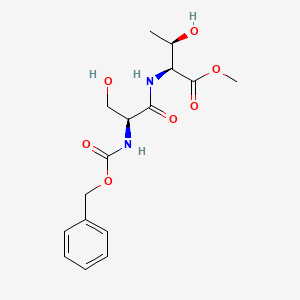


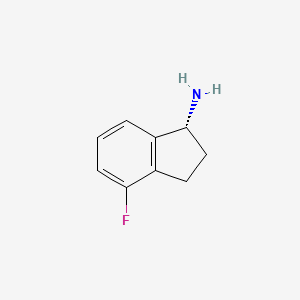
![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)


